molecular formula C20H25N3O3S2 B2872074 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 306290-49-3

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2872074
CAS No.: 306290-49-3
M. Wt: 419.56
InChI Key: FXVCRDABCKUJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its inhibitory effects on specific receptor tyrosine kinases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target of Action:
The primary target of this compound is the c-Met receptor tyrosine kinase , which plays a crucial role in various cellular processes including proliferation, survival, and migration. The compound inhibits the tyrosine kinase activity of c-Met, leading to downstream effects that can impact cancer progression and metastasis.

Mode of Action:
Upon binding to the c-Met receptor, the compound disrupts its signaling pathways. This inhibition results in reduced cell proliferation and increased apoptosis in various cancer cell lines. The molecular mechanism involves the direct interaction with the active site of the c-Met receptor, preventing its phosphorylation and subsequent activation.

Pharmacokinetics

In silico studies suggest that derivatives of this compound exhibit favorable pharmacokinetic properties. These include:

  • Good bioavailability: Indicating that the compound can be effectively absorbed into systemic circulation.
  • Stability: The compound maintains its inhibitory effects over time under laboratory conditions.

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested: The compound has shown significant activity against breast cancer (MCF-7 and MDA-MB-231) and other tumor cell lines.
  • Effects Observed: Inhibition of cell growth and induction of apoptosis were noted at varying concentrations .

Data Table: Summary of Biological Activities

Activity Description
Target c-Met receptor tyrosine kinase
Cell Proliferation Inhibition Significant reduction in growth observed in cancer cell lines
Apoptosis Induction Increased apoptosis rates in treated cells
Pharmacokinetics Favorable bioavailability and stability in vitro
Potential Applications Anti-cancer therapies, targeting metastasis

Case Studies

  • Case Study on Breast Cancer:
    A study evaluating the effects of this compound on MCF-7 cells indicated a dose-dependent inhibition of proliferation with IC50 values suggesting effective concentrations for therapeutic use .
  • Combination Therapy Research:
    Research exploring combination therapies with doxorubicin revealed synergistic effects when used alongside this compound, enhancing overall cytotoxicity against resistant cancer cells .

Properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-14-5-10-17-18(13-14)27-20(21-17)22-19(24)15-6-8-16(9-7-15)28(25,26)23-11-3-2-4-12-23/h6-9,14H,2-5,10-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVCRDABCKUJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.